molecular formula C21H22N4O3 B2449530 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034468-61-4

2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B2449530
CAS No.: 2034468-61-4
M. Wt: 378.432
InChI Key: RPTZRTSUHVRPCH-UHFFFAOYSA-N
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Description

2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic compound that features a benzoxazole moiety, a piperidine ring, and a pyridazinone core. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable aldehyde under acidic conditions to form the benzoxazole ring.

    Piperidine Ring Formation: The benzoxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Pyridazinone Core Construction: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one: shares structural similarities with other benzoxazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties. This compound’s structure allows for diverse chemical reactivity and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-10-9-16(14-7-8-14)23-25(19)13-20(27)24-11-3-4-15(12-24)21-22-17-5-1-2-6-18(17)28-21/h1-2,5-6,9-10,14-15H,3-4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTZRTSUHVRPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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